molecular formula C27H30ClFN6O7S2 B13990090 3-[[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride CAS No. 30885-69-9

3-[[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride

Cat. No.: B13990090
CAS No.: 30885-69-9
M. Wt: 669.1 g/mol
InChI Key: WGHKRYHWUDTDES-UHFFFAOYSA-N
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Description

3-[[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride is a complex organic compound that features a triazine ring, a sulfonyl fluoride group, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, making it a valuable tool for studying enzyme mechanisms.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to inhibit specific enzymes makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine or cysteine, in proteins, leading to the inhibition of enzyme activity. This covalent modification can disrupt essential biological pathways, making the compound effective as an enzyme inhibitor.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-diamino-1,3,5-triazine: This compound shares the triazine core but lacks the additional functional groups present in 3-[[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride.

    4,6-Diamino-2-phenyl-1,3,5-triazine: Another triazine derivative, this compound has a phenyl group instead of the complex substituents found in the target compound.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity. The presence of the sulfonyl fluoride group, in particular, makes it a potent enzyme inhibitor, distinguishing it from other triazine derivatives.

Properties

CAS No.

30885-69-9

Molecular Formula

C27H30ClFN6O7S2

Molecular Weight

669.1 g/mol

IUPAC Name

3-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C25H24ClFN6O4S.C2H6O3S/c1-25(2)32-23(28)31-24(29)33(25)18-9-10-21(20(26)13-18)37-14-15-5-3-6-16(11-15)22(34)30-17-7-4-8-19(12-17)38(27,35)36;1-2-6(3,4)5/h3-13H,14H2,1-2H3,(H,30,34)(H4,28,29,31,32);2H2,1H3,(H,3,4,5)

InChI Key

WGHKRYHWUDTDES-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=CC(=CC=C3)C(=O)NC4=CC(=CC=C4)S(=O)(=O)F)Cl)N)N)C

Origin of Product

United States

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